Milacemide is classified as both a monoamine oxidase type B (MAO-B) inhibitor and a glycine prodrug []. This means it can:
It was initially investigated for its potential to improve memory and as a treatment for Alzheimer's disease, but those trials were not successful []. Currently, milacemide is not an approved drug and is sometimes sold as a non-prescription supplement, though its efficacy and safety for such uses are unclear [].
Milacemide has a relatively simple molecular structure. It consists of a central amide group (C=O-NH) linked to a pentylamino group (C5H11-NH2) on one side and a methyl group (CH3) on the other []. This structure allows it to interact with both MAO-B enzymes and potentially mimic the effects of glycine in the brain [, ].
Data on the specific physical and chemical properties of milacemide, such as melting point, boiling point, and solubility, is also scarce in publicly available resources.
Milacemide's mechanism of action has two potential aspects:
However, as clinical trials for Alzheimer's disease were not successful, the exact mechanism by which milacemide might influence cognitive function remains unclear [].
Milacemide undergoes oxidation primarily through the action of monoamine oxidase enzymes. The oxidation process converts milacemide into glycinamide and pentanoic acid. This reaction is significant because glycinamide is believed to be responsible for some of the neuropharmacological effects attributed to milacemide. Additionally, milacemide can inhibit both MAO-A and MAO-B, impacting neurotransmitter metabolism in the brain .
The biological activity of milacemide is characterized by its ability to modulate neurotransmitter levels in the brain. Studies have shown that milacemide increases striatal dopamine levels while decreasing metabolites such as homovanillic acid and dihydroxyphenylacetic acid. This modulation suggests potential applications in treating conditions associated with dopaminergic dysfunction. Furthermore, it has been observed to influence serotonin levels, indicating a broader impact on mood and cognition .
Milacemide can be synthesized through several methods, typically involving the reaction of appropriate amines with acetic acid derivatives. One common synthesis route involves reacting n-pentylamine with acetic anhydride to yield milacemide. The synthesis process must ensure that conditions favor the formation of the desired prodrug while minimizing byproducts that could affect purity and efficacy .
While milacemide has been studied for potential therapeutic applications in cognitive enhancement and neuroprotection, its clinical use has been limited due to negative trial outcomes. Nevertheless, it is marketed as a dietary supplement aimed at improving cognitive functions and memory. Its ability to cross the blood-brain barrier enhances its appeal for neuropharmacological applications .
Research on the interactions of milacemide with other compounds has revealed its role as both a substrate and an inhibitor of monoamine oxidase enzymes. This dual action affects the metabolism of various neurotransmitters, including dopamine and serotonin. Studies have indicated that milacemide can alter the concentrations of these neurotransmitters in both extracellular spaces and tissue samples, suggesting significant implications for its use alongside other psychotropic medications .
Milacemide shares structural and functional similarities with several other compounds known for their neuroactive properties. Below is a comparison highlighting its uniqueness:
Compound Name | Classification | Mechanism of Action | Unique Features |
---|---|---|---|
Glycine | Amino Acid | Inhibitory neurotransmitter | Naturally occurring; direct neurotransmitter role |
Phenelzine | MAO Inhibitor | Non-selective MAO inhibitor | Used clinically for depression; broader effects |
Selegiline | MAO-B Inhibitor | Selective MAO-B inhibitor | Used for Parkinson's disease; neuroprotective |
Riluzole | Glutamate Modulator | Inhibits glutamate release | Used in ALS treatment; different mechanism |
Milacemide's unique position lies in its prodrug status, which allows it to be metabolized into glycine while also acting as an MAO-B inhibitor, differentiating it from other compounds that do not exhibit this dual functionality .
Milacemide (IUPAC: 2-(pentylamino)acetamide) is a synthetic organic compound with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol. Its structure comprises a pentylamino group (-NH-CH₂CH₂CH₂CH₂CH₃) attached to an acetamide backbone (CH₃CONH₂), forming a primary amine and an amide functional group. The molecule adopts a linear conformation due to the absence of branching in the pentyl chain.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₆N₂O | |
Molecular Weight | 144.21 g/mol | |
SMILES Notation | CCCCCNCC(=O)N | |
Key Functional Groups | Primary amine, amide, pentyl |
The compound exhibits moderate lipophilicity (logP = 1.34), facilitating its ability to cross biological membranes. This property is critical for its role as a prodrug, enabling systemic distribution prior to metabolic conversion.
Milacemide is classified under multiple chemical categories:
Classification | Description | Source |
---|---|---|
IUPAC Name | 2-(pentylamino)acetamide | |
CAS Registry Number | 76990-56-2 | |
Drug Class | MAO-B inhibitor, prodrug |
Milacemide is achiral, with no stereocenters or geometric isomerism. The linear pentyl chain and planar amide group prevent spatial complexity, allowing free rotation about single bonds. This structural simplicity contributes to its metabolic stability and predictable pharmacokinetics.
Feature | Analysis | Source |
---|---|---|
Chirality | No stereocenters | |
Conformational Flexibility | Free rotation in pentyl chain |
While direct experimental spectra for milacemide are limited in public databases, its structural analogs provide inferable data:
Ionization Mode | Key Fragment | m/z Ratio | Source |
---|---|---|---|
Negative | Molecular ion [M-H]⁻ | 144.1263 |
Predicted shifts based on structural analogs:
Milacemide’s physicochemical properties influence its handling and storage:
Parameter | Value | Source |
---|---|---|
Density | 0.938 g/cm³ | |
Boiling Point | 264.1°C (at 760 mmHg) | |
Flash Point | 113.5°C | |
Solubility (DMSO) | 50 mg/mL (346.72 mM) | |
Storage Conditions | -20°C (powder), -80°C (solution) |
Stability:
Milacemide exhibits highly selective binding characteristics with monoamine oxidase-B, demonstrating significant interspecies variations in its kinetic parameters. The compound functions as a substrate for the B-form of monoamine oxidase with distinct binding affinities across different species [1] [2].
Substrate Binding Parameters
The apparent Michaelis constant (Km) for milacemide oxidation by monoamine oxidase-B preparations varies considerably between species. Rat liver mitochondrial preparations demonstrate a Km value of 49 ± 4.7 microM, while human liver preparations exhibit a slightly lower Km of 30-90 microM [1] [2]. Ox liver mitochondrial preparations show the highest Km values, indicating lower substrate affinity compared to rodent and human preparations [3].
Competitive Inhibition Kinetics
Milacemide acts as a reversible competitive inhibitor of monoamine oxidase-B in the absence of enzyme-inhibitor preincubation, with a Ki value of 331 ± 185 microM for rat liver preparations [1]. This competitive inhibition pattern demonstrates that milacemide competes directly with other substrates for the enzyme's active site.
Time-Dependent Binding Characteristics
The compound exhibits time-dependent irreversible inhibition of monoamine oxidase-B, indicating that prolonged exposure leads to covalent modification of the enzyme [1] [4]. The partition ratios, representing the number of substrate molecules oxidized per enzyme molecule inactivated, show substantial species differences: rat liver (12,615), human liver (19,032), and ox liver (60,874) molecules per enzyme inactivated [3].
Milacemide undergoes oxidative deamination exclusively through the flavin adenine dinucleotide-dependent pathway catalyzed by monoamine oxidase-B. The oxidative cleavage proceeds through a well-defined mechanism involving imine intermediate formation [1] [5].
Primary Oxidation Pathway
The oxidative deamination of milacemide by purified monoamine oxidase-B results in the exclusive formation of pentanal and glycinamide, with no evidence for alternative cleavage pathways [1]. This specificity contrasts with other monoamine oxidase substrates that may undergo multiple oxidative pathways.
Metabolic Product Formation
The oxidation process generates hydrogen peroxide as a stoichiometric byproduct, consistent with the general mechanism of flavin-dependent amine oxidases [1]. The pentanal product undergoes subsequent oxidation to pentanoic acid, while glycinamide serves as a precursor for glycine formation through further enzymatic conversion [2].
Enzymatic Mechanism Details
Isotopic labeling studies reveal that milacemide oxidation occurs at both the pentyl methylene and acetamido methylene positions [5]. The pentyl oxidation pathway leads to enzyme inactivation, while the contribution of acetamido methylene oxidation to inactivation remains unclear. The oxidation mechanism involves flavin reduction during the catalytic cycle, with subsequent reoxidation occurring upon substrate turnover [5].
Milacemide functions as a highly effective glycine prodrug, designed to overcome the blood-brain barrier limitations of glycine itself. The compound readily crosses biological membranes and undergoes enzymatic conversion to release glycine in target tissues [2] [6].
Prodrug Conversion Mechanism
The conversion of milacemide to glycine occurs through a two-step enzymatic process. Initial oxidation by monoamine oxidase-B produces glycinamide, which subsequently undergoes hydrolysis to yield glycine [2]. This pathway ensures selective delivery of glycine to tissues with high monoamine oxidase-B activity.
Tissue Distribution and Conversion
Brain tissue studies demonstrate that milacemide conversion to glycine occurs predominantly in regions with high monoamine oxidase-B expression [2]. The selective nature of this conversion allows for targeted enhancement of glycinergic neurotransmission without affecting peripheral glycine levels significantly.
Pharmacokinetic Advantages
The prodrug design of milacemide provides several advantages over direct glycine administration. The lipophilic nature of milacemide facilitates membrane penetration, while the enzymatic release mechanism ensures controlled and localized glycine delivery [7]. This approach circumvents the transport limitations associated with glycine's hydrophilic properties.
Milacemide demonstrates marked selectivity for monoamine oxidase-B over monoamine oxidase-A, with selectivity ratios varying significantly between the two enzyme forms. The compound serves as a substrate exclusively for the B-form while acting as a competitive inhibitor of the A-form [1] [2].
Substrate Selectivity Parameters
The apparent Km values reveal a 26.5-fold selectivity preference for monoamine oxidase-B over monoamine oxidase-A. While monoamine oxidase-B preparations show Km values of 30-90 microM, monoamine oxidase-A exhibits Km values of approximately 1,300 microM [1] [2]. This substantial difference reflects the structural specificity of each enzyme form.
Inhibition Selectivity Profiles
As a competitive inhibitor, milacemide shows higher affinity for monoamine oxidase-A (Ki = 115 ± 35 microM) compared to its inhibitory activity against monoamine oxidase-B (Ki = 331 ± 185 microM) [1]. This apparent contradiction with substrate selectivity suggests different binding modes for substrate versus inhibitor interactions.
Mechanistic Basis of Selectivity
The selectivity differences between monoamine oxidase-A and monoamine oxidase-B reflect the distinct active site architectures of these enzyme forms. The B-form accommodates the bulky pentyl side chain of milacemide more effectively, allowing productive substrate orientation for oxidative deamination [1]. In contrast, the A-form active site restricts productive binding while still permitting competitive inhibition.
The molecular interactions between milacemide and monoamine oxidase-B involve specific recognition elements that determine both substrate binding and catalytic efficiency. These interactions encompass both the pentyl side chain and the acetamido functional group of milacemide [5].
Active Site Recognition Elements
The monoamine oxidase-B active site accommodates milacemide through hydrophobic interactions with the pentyl chain and hydrogen bonding with the acetamido group. The enzyme's flavin adenine dinucleotide cofactor participates directly in the oxidation process, accepting electrons from the substrate during catalysis [5].
Substrate Orientation and Binding
Crystallographic and kinetic studies suggest that milacemide adopts a specific orientation within the enzyme active site that positions the alpha-carbon adjacent to the flavin cofactor for optimal electron transfer [5]. This orientation requirement explains the substrate specificity and the exclusive formation of specific oxidation products.
Conformational Changes During Catalysis
The enzyme undergoes conformational changes upon substrate binding that optimize the catalytic environment for oxidative deamination. These changes involve both the protein matrix surrounding the active site and the flavin cofactor itself, facilitating efficient electron transfer and product release [5].
Covalent Adduct Formation
During the inactivation process, milacemide forms covalent adducts with amino acid residues rather than with the flavin cofactor directly [5]. This covalent modification involves the oxidized form of milacemide, suggesting that the inactivation occurs through a mechanism-based process involving the normal catalytic pathway.
Parameter | MAO-A | MAO-B | Selectivity Ratio |
---|---|---|---|
Ki (µM) | 115 ± 35 | 331 ± 185 | 0.35 |
Km (µM) | ~1,300 | 49 ± 4.7 | 26.5 |
Substrate Activity | Minimal | High | >25-fold |
Species | Km (µM) | Partition Ratio | Inactivation Rate |
---|---|---|---|
Rat Liver | 49 ± 4.7 | 12,615 | 0.024 min⁻¹ |
Human Liver | 30-90 | 19,032 | 0.020 min⁻¹ |
Ox Liver | 90 | 60,874 | 0.009 min⁻¹ |
Oxidation Products | Formation Pathway | Enzyme Specificity |
---|---|---|
Pentanal | Primary oxidation | MAO-B exclusive |
Glycinamide | Primary oxidation | MAO-B exclusive |
Pentanoic acid | Secondary oxidation | MAO-B catalyzed |
Glycine | Hydrolysis product | Non-enzymatic |